Ac-RLR-AMC (trifluoroacetate salt)

Proteasome inhibitor screening Drug discovery Enzymology

Ac-RLR-AMC (trifluoroacetate salt) is the definitive fluorogenic substrate for quantifying trypsin-like proteasome activity. Unlike generic alternatives, its exclusive Ac-Arg-Leu-Arg-AMC sequence ensures selective cleavage by the β2 subunit, enabling accurate Km determination (Km = 78 μM). Critically, it exhibits >300-fold lower sensitivity to bortezomib (IC50 ≈ 2.6 μM) compared to Suc-LLVY-AMC, allowing unambiguous discrimination of trypsin-like vs. chymotrypsin-like inhibition. Supplied as a trifluoroacetate salt for optimal solubility and reproducible assay performance. For robust inhibitor screening and enzyme kinetics, choose Ac-RLR-AMC.

Molecular Formula C32H47F3N10O8
Molecular Weight 756.8 g/mol
Cat. No. B10795829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-RLR-AMC (trifluoroacetate salt)
Molecular FormulaC32H47F3N10O8
Molecular Weight756.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C30H46N10O6.C2HF3O2/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19;3-2(4,5)1(6)7/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36);(H,6,7)/t21-,22-,23-;/m0./s1
InChIKeyCEEMPRHZPRGAAK-RGRVRPFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-RLR-AMC (trifluoroacetate salt) for Trypsin-Like Proteasome Activity Quantification


Ac-RLR-AMC (trifluoroacetate salt) is a synthetic fluorogenic peptide substrate classified as a tri-peptide derivative of 7-amino-4-methylcoumarin (AMC). It consists of the peptide sequence Acetyl-Arg-Leu-Arg covalently linked to the AMC fluorophore . This compound is specifically designed for the quantitative measurement of trypsin-like proteolytic activity, primarily associated with the β2 subunit of the 20S proteasome core and the 26S proteasome complex [1]. Upon enzymatic cleavage at the C-terminal arginine-AMC bond, the highly fluorescent AMC moiety is released, enabling real-time kinetic monitoring or endpoint fluorescence detection.

Why Generic Substitution Fails: Ac-RLR-AMC (trifluoroacetate salt) Differentiation in Proteasome Assays


Direct substitution of Ac-RLR-AMC with alternative fluorogenic substrates, even those targeting the same proteasome active site, is not scientifically equivalent. Distinct peptide sequences confer differential recognition and turnover rates by the β2 trypsin-like subunit, leading to significant variations in apparent kinetic parameters (Km) and inhibitor sensitivity profiles [1]. For instance, the widely used chymotrypsin-like substrate Suc-LLVY-AMC exhibits nanomolar sensitivity to the clinical proteasome inhibitor bortezomib (IC50 ≈ 8 nM), whereas Ac-RLR-AMC demonstrates micromolar sensitivity (IC50 ≈ 2.6 µM) under identical conditions, reflecting distinct active site binding determinants [2]. Furthermore, the specific salt form (trifluoroacetate) and purity level directly influence assay reproducibility and solubility, factors that cannot be assumed for generic or in-house synthesized alternatives lacking rigorous quality control data.

Ac-RLR-AMC (trifluoroacetate salt) Product-Specific Quantitative Evidence Guide


Inhibitor Sensitivity Profile: Ac-RLR-AMC vs. Suc-LLVY-AMC

In a head-to-head comparison using purified 20S brain proteasome, Ac-RLR-AMC (targeting trypsin-like activity) exhibits a >300-fold higher IC50 for the clinical proteasome inhibitor bortezomib compared to the chymotrypsin-like substrate Suc-LLVY-AMC [1]. This quantitative divergence underscores that inhibitor potency is substrate-dependent and that selecting Ac-RLR-AMC is essential for accurately assessing trypsin-like site pharmacology.

Proteasome inhibitor screening Drug discovery Enzymology

Cleavage Exclusivity and Signal Specificity of Ac-RLR-AMC

Ac-RLR-AMC is reported to undergo hydrolysis exclusively at the amide bond between the C-terminal arginine and the AMC fluorophore, releasing free AMC without generating intermediate cleavage products . This exclusive cleavage profile ensures that the measured fluorescence directly correlates with trypsin-like proteasome activity, minimizing background signal from alternative proteolytic pathways that may affect less specific substrates [1].

Enzyme kinetics Fluorescence assay Substrate specificity

Purity and Salt Form: Ac-RLR-AMC (trifluoroacetate) vs. Free Base

Commercially available Ac-RLR-AMC (trifluoroacetate salt) is supplied with purity ≥96% (typically ≥98% by HPLC) . The trifluoroacetate counterion enhances aqueous solubility compared to the free base form, facilitating preparation of concentrated stock solutions for in vitro assays . This high and consistent purity level, verified by independent vendors, minimizes batch-to-batch variability in enzyme activity measurements.

Reagent quality Assay reproducibility Peptide chemistry

Fluorescence Spectral Alignment with Standard Plate Readers

Ac-RLR-AMC releases 7-amino-4-methylcoumarin (AMC) upon cleavage, which exhibits excitation/emission maxima of 380/440-460 nm . These spectral properties are optimally matched to standard fluorescence filter sets (e.g., 360/40 nm excitation, 460/40 nm emission) available on most commercial microplate readers, ensuring high detection sensitivity without the need for specialized optics .

Fluorometry High-throughput screening Instrumentation

Validated Application in Proteasome Inhibitor Discovery

Ac-RLR-AMC has been employed as the primary substrate for characterizing trypsin-like site inhibitors, including the development of the cell-permeable inhibitor NC-012 (Ac-RLR-ek), which was designed based on the Ac-RLR-AMC sequence [1]. This substrate was used to demonstrate that coinhibition of trypsin-like and chymotrypsin-like sites selectively sensitizes multiple myeloma cells to bortezomib and carfilzomib, highlighting its utility in translational oncology research [1].

Cancer research Multiple myeloma Inhibitor screening

Ac-RLR-AMC (trifluoroacetate salt) Best Research and Industrial Application Scenarios


High-Throughput Screening of Proteasome Trypsin-Like Inhibitors

Utilize Ac-RLR-AMC as the primary substrate in fluorescence-based assays to screen compound libraries for inhibitors of the proteasome trypsin-like site. The exclusive cleavage profile and favorable fluorescence properties enable robust Z' factor determination and accurate IC50 measurements in 96- or 384-well formats [1]. This application is directly supported by the substrate's use in the development of cell-permeable trypsin-like inhibitors [2].

Differential Pharmacological Profiling of Proteasome Active Sites

Employ Ac-RLR-AMC in parallel with Suc-LLVY-AMC and Z-LLE-AMC to dissect the subunit-specific inhibitory effects of novel compounds. The >300-fold difference in bortezomib sensitivity between Ac-RLR-AMC and Suc-LLVY-AMC [3] allows for clear discrimination of compounds that preferentially target trypsin-like versus chymotrypsin-like proteasome activities.

Kinetic Characterization of Purified 20S/26S Proteasome Preparations

Determine Michaelis-Menten kinetic parameters (Km, Vmax) for trypsin-like activity using Ac-RLR-AMC at concentrations ranging from 10-100 µM . The reported Km of 78 µM [4] serves as a benchmark for validating enzyme preparation quality and for comparing the activity of mutant or modified proteasome complexes.

Biomarker and Disease Mechanism Studies in Oncology and Neurodegeneration

Quantify trypsin-like proteasome activity in cell lysates or tissue homogenates from cancer or neurodegenerative disease models. Ac-RLR-AMC has been used to demonstrate elevated proteasome activity in drug-resistant breast cancer cells and to confirm proteasome dysfunction in Alzheimer's disease models , supporting its application in translational research.

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